![molecular formula C15H13Cl2NS B8063716 3-Chloro-10-(3-chloropropyl)phenothiazine](/img/structure/B8063716.png)
3-Chloro-10-(3-chloropropyl)phenothiazine
Overview
Description
3-Chloro-10-(3-chloropropyl)phenothiazine is a useful research compound. Its molecular formula is C15H13Cl2NS and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-10-(3-chloropropyl)phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-10-(3-chloropropyl)phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Compounds for Medical Applications : A study described the synthesis of a new series of azetidine-1-carboxamides derivatives using 3-Chloro-10-(3-chloropropyl)phenothiazine. These compounds were characterized for potential medical applications (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antipsychotic and Dopamine Activity : The structural similarity of dopamine with phenothiazine derivatives, including those related to 3-Chloro-10-(3-chloropropyl)phenothiazine, has been studied, highlighting their potential antipsychotic efficacy (Horn & Snyder, 1971).
Application in Benzimidazole Derivatives : Research explored the introduction of the phenothiazine-10-ylpropyl radical, a component in 3-Chloro-10-(3-chloropropyl)phenothiazine, into benzimidazole derivatives, indicating its significance in medicinal phenothiazine preparations (Mukhina, Pechenina, Grebenshchikova, Kurilenko, Rogova, & Vysokovskii, 1976).
Role in Lithium-Ion Battery Technology : In the field of materials science, phenothiazine molecules, including 3-chloro-10-methylphenothiazine, have been investigated as redox shuttle additives for lithium-ion batteries, offering overcharge and overdischarge protection (Buhrmester, Moshurchak, Wang, & Dahn, 2006).
Antimicrobial and Antitubercular Properties : A study synthesized derivatives of 3-Chloro-10-(3-chloropropyl)phenothiazine and evaluated their antimicrobial, antitubercular, antioxidant, and anticancer activities. Some compounds showed moderate to significant anti-bacterial and anti-fungal activity (Rajasekaran & Devi, 2012).
Synthesis of Chlorpromazine and Metabolites : Research on the synthesis of chlorpromazine and its metabolites, which are related to 3-Chloro-10-(3-chloropropyl)phenothiazine, contributes to a better understanding of its pharmacological properties (Craig, Gruenke, & Lee, 1978).
Antibacterial, Antifungal, and Antitubercular Evaluation : A study on the synthesis of 2-azetidinone derivatives of phenothiazine including 3-Chloro-10-(3-chloropropyl)phenothiazine showed antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antiinflammatory and Analgesic Agents : Some derivatives of 3-Chloro-10-(3-chloropropyl)phenothiazine have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents (Kushwaha, Yashovardhan, Bhati, & Kumar, 2010).
properties
IUPAC Name |
3-chloro-10-(3-chloropropyl)phenothiazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-10-11(17)6-7-13(15)18/h1-2,4-7,10H,3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMELCKOTIMWWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)Cl)CCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-10-(3-chloropropyl)phenothiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.